N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]-2-(methylsulfanyl)benzamide
Description
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]-2-(methylsulfanyl)benzamide is a synthetic benzamide derivative featuring a dihydropyridinone core substituted with a morpholine-4-carbonyl group at position 5 and a methylsulfanyl moiety at position 2 of the benzamide ring.
Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-21-12-13(18(24)22-7-9-26-10-8-22)11-15(19(21)25)20-17(23)14-5-3-4-6-16(14)27-2/h3-6,11-12H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHDZSJWZMRHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]-2-(methylsulfanyl)benzamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. Its structure features multiple functional groups, including a morpholine moiety and a dihydropyridine core, which contribute to its biological interactions.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Morpholine Group : Enhances solubility and biological activity.
- Dihydropyridine Core : Known for its role in various pharmacological activities.
- Benzamide Structure : Provides a framework for interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Weight | 333.4 g/mol |
| Chemical Formula | C_{16}H_{18}N_{2}O_{3}S |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Protein Kinase Inhibition : Similar compounds have been noted for their ability to inhibit specific protein kinases, which are crucial in cancer progression and cellular signaling pathways.
- Neuroprotective Effects : Morpholine derivatives are often studied for their effects on the central nervous system, suggesting potential applications in neurodegenerative diseases.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:
- MCF-7 Cell Line : The compound was tested using the MTT assay, showing a dose-dependent decrease in cell viability compared to control groups (reference compound Doxorubicin) .
The anticancer effects are attributed to:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1/S checkpoint.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of substituents that enhance binding affinity and selectivity towards certain biological targets compared to similar compounds. Below is a comparison table of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(morpholin-4-carbonyl)-2-pyridinone | Contains morpholine and pyridine | Anticancer activity |
| 3-(morpholinomethyl)benzamide | Similar benzamide structure | Protein kinase inhibition |
| 4-(dimethylamino)-N-(pyridin-2-carbonyl)benzamide | Contains a pyridine and amide linkage | Antitumor properties |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features and Substituent Analysis
The target compound shares a benzamide scaffold with multiple analogs, but variations in substituents critically influence physicochemical and biological properties. Key comparisons include:
Key Findings from Structural Comparisons
- Morpholine vs. Piperidine : The target compound’s morpholine-4-carbonyl group (electron-rich oxygen) may offer better hydrogen-bonding capacity compared to the 4-methylpiperidine analog, which introduces steric bulk and reduced polarity .
- Methylsulfanyl vs.
- Heterocyclic Modifications: Triazolo-oxazine derivatives () exhibit rigid, planar structures that may enhance target selectivity but reduce conformational flexibility compared to the dihydropyridinone core .
Implications for Drug Design and Development
The target compound’s combination of a morpholine ring and methylsulfanyl group positions it as a candidate for optimizing solubility and metabolic stability. However, analogs with trifluoromethyl () or fluorinated groups () demonstrate the importance of halogenation in modulating bioavailability.
Preparation Methods
Core Building Blocks
The target compound requires three primary intermediates:
-
1-Methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-amine : Synthesized via cyclization of morpholine-4-carbonyl chloride with a substituted pyridone precursor.
-
2-(Methylsulfanyl)benzoic Acid : Prepared through thioetherification of 2-mercaptobenzoic acid with methyl iodide under basic conditions.
-
Coupling Agents : N,N'-Carbonyldiimidazole (CDI) or thionyl chloride are commonly used to activate carboxylic acids for amide bond formation.
Solvent Systems
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Polar Aprotic Solvents : N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) enhance reaction rates in amidation steps due to their high dielectric constants.
-
Ether Solvents : Tetrahydrofuran (THF) is preferred for cyclization reactions, achieving 85–90% conversion at 80–100°C.
Synthetic Routes and Methodologies
Stepwise Amidation-Cyclization Approach
-
Activation of 2-(Methylsulfanyl)benzoic Acid :
-
Coupling with Pyridinamine Intermediate :
-
Cyclization and Purification :
One-Pot Continuous Flow Synthesis
A fixed-bed reactor approach, adapted from related benzamide syntheses, offers scalability:
Optimization of Reaction Parameters
Temperature and Catalysis
Solvent Effects on Amidation
-
NMP : Achieves 82% yield due to superior solubility of intermediates.
-
DMF : Lower yield (68%) attributed to partial decomposition at elevated temperatures.
-
Chlorobenzene : Inert but requires higher catalyst loading (20 wt%).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 4.12 (s, 3H, N-CH₃), 3.75–3.45 (m, 8H, morpholine).
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Key parameters include solvent choice (e.g., DMF for solubility ), base selection (e.g., K₂CO₃ for deprotonation ), and stoichiometric ratios. Employ Design of Experiments (DoE) to systematically test variables like temperature, reaction time, and reagent excess. Response surface methodology can model interactions between factors and identify optimal conditions with minimal trials .
Q. Which safety protocols are essential when handling intermediates during synthesis?
Methodological Answer: Follow strict safety regulations, including 100% compliance with laboratory safety exams, proper ventilation for volatile solvents, and use of personal protective equipment (PPE) for toxic intermediates. Adhere to institutional Chemical Hygiene Plans for waste disposal and emergency procedures .
Q. How can solvent and catalyst choices influence the introduction of the methylsulfanyl group?
Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while bases like K₂CO₃ facilitate deprotonation of thiol intermediates. Catalyst selection (e.g., phase-transfer catalysts) may improve reaction efficiency in biphasic systems .
Q. What statistical methods are effective for screening reaction variables in multi-step syntheses?
Methodological Answer: Use fractional factorial designs to prioritize influential variables (e.g., solvent, temperature) and reduce experimental load. Central composite designs allow non-linear optimization of yield and purity .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer: Prioritize reactors with precise temperature control and efficient mixing (e.g., stirred-tank reactors). Membrane separation technologies (e.g., nanofiltration) can isolate the compound from by-products during continuous flow processes .
Advanced Research Questions
Q. How can computational reaction path search methods guide the design of novel derivatives?
Methodological Answer: Combine quantum chemical calculations (e.g., density functional theory) with transition-state analysis to predict reactivity. ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal pathways for functional group modifications .
Q. What strategies resolve contradictions between computational predictions and experimental kinetic data?
Methodological Answer: Implement a feedback loop where experimental results refine computational models. For example, discrepancies in activation energies may require re-evaluating solvent effects or entropy contributions in simulations .
Q. How can membrane separation technologies improve purification in complex mixtures?
Methodological Answer: Ceramic or polymeric membranes with tailored pore sizes can separate the compound based on molecular weight or charge. Optimize transmembrane pressure and pH to enhance selectivity and reduce fouling .
Q. What role does the morpholine-4-carbonyl group play in stabilizing the compound’s structure?
Methodological Answer: The morpholine group enhances solubility via hydrogen bonding and may stabilize the pyridinone ring through conformational rigidity. Computational docking studies can assess its interaction with biological targets .
Q. How can process control systems enhance reproducibility in large-scale synthesis?
Methodological Answer: Implement real-time monitoring (e.g., in-line spectroscopy) to track reaction progress. Automated feedback control adjusts parameters like flow rates or temperatures to maintain optimal conditions in continuous reactors .
Methodological Frameworks
-
For Synthesis Optimization:
Variable Range Tested Optimal Value Temperature 25–80°C 60°C K₂CO₃ Equiv. 1.0–1.5 1.2 Solvent DMF, THF, ACN DMF -
For Computational Modeling:
- Step 1: Generate reaction pathways using quantum mechanics/molecular mechanics (QM/MM).
- Step 2: Validate with kinetic experiments (e.g., stopped-flow spectroscopy).
- Step 3: Refine models using experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
